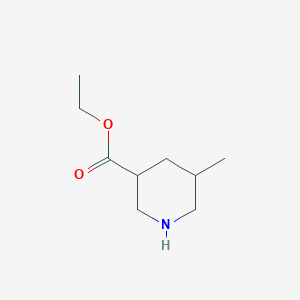

ethyl 5-methylpiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 5-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

WWAAFWNXIATGST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)C |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 5-Methylpiperidine-3-Carboxylate: A Strategic Scaffold in Medicinal Chemistry

This is an in-depth technical guide on Ethyl 5-methylpiperidine-3-carboxylate , a critical piperidine scaffold used in the synthesis of pharmaceutical agents, particularly in the development of GABA uptake inhibitors and kinase inhibitors.

Introduction & Core Utility

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Ethyl 5-methylpiperidine-3-carboxylate represents a specifically functionalized "nipecotic acid" derivative. Its value lies in the 3,5-disubstitution pattern , which introduces vectors for exploring structure-activity relationships (SAR) in three-dimensional space that simple piperidines cannot access.

This scaffold is primarily utilized as:

-

A Chiral Building Block: For synthesizing conformationally constrained amino acid analogs.

-

A Pharmacophore Element: In the design of GABA reuptake inhibitors (analogous to Tiagabine) and muscarinic receptor modulators.

-

A Solubilizing Group: The secondary amine and ester functionality allow for rapid diversification via reductive amination or amide coupling.

Chemical Identity & Physicochemical Properties[1][2][3]

Identification Data

| Parameter | Detail |

| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate |

| Common Name | 5-Methylnipecotic acid ethyl ester |

| CAS Number (Racemate) | 110287-71-3 |

| CAS Number ((3R,5S)-rel) | 2248397-93-3 |

| Molecular Formula | C |

| SMILES | CCOC(=O)C1CNCC(C)C1 |

| InChI Key | VFJJNMLPRDRTCO-UHFFFAOYSA-N |

Physicochemical Specifications

Note: Values derived from experimental data and high-confidence predictive models for the secondary amine species.

| Property | Value | Context |

| Molecular Weight | 171.24 g/mol | Monoisotopic |

| Boiling Point | 221.0 ± 20.0 °C | At 760 mmHg (Predicted) |

| Density | 0.978 ± 0.06 g/cm³ | Liquid at 20°C |

| pKa (Base) | ~10.5 | Secondary amine protonation |

| logP | 1.15 | Lipophilicity index |

| Flash Point | 87.5 °C | Closed Cup |

| Solubility | Soluble in EtOH, DCM, DMSO | Slightly soluble in water (pH dependent) |

Synthetic Methodologies

The most robust route to ethyl 5-methylpiperidine-3-carboxylate is the catalytic hydrogenation of ethyl 5-methylnicotinate . This method is preferred for its atom economy and scalability.

Primary Route: Hydrogenation of Pyridine Precursors

This protocol utilizes heterogeneous catalysis to reduce the aromatic pyridine ring.

Reaction Scheme:

-

Starting Material: Ethyl 5-methylnicotinate (CAS 39659-91-5).

-

Reagents: H

(gas), PtO -

Solvent: Acetic Acid (AcOH) or Ethanol (EtOH) with HCl.

-

Conditions: 3–5 atm H

, Room Temperature, 12–24 hours.

Step-by-Step Protocol:

-

Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve ethyl 5-methylnicotinate (10.0 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Carefully add PtO

(5 mol%) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric. -

Hydrogenation: Purge the vessel with H

three times. Pressurize to 50 psi (3.4 bar) and agitate at room temperature. -

Monitoring: Monitor reaction progress via LC-MS or TLC (System: 10% MeOH in DCM). The UV-active pyridine spot will disappear.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOH.

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with saturated NaHCO

to pH > 10 and extract with DCM (3x). Dry over Na

Stereochemical Note: This reduction typically yields a mixture of cis and trans diastereomers (relative to the 3,5-positions). The cis-isomer is often favored in acidic media due to hydrogen bonding stabilization during reduction.

Visualization of Synthesis Pathway

Figure 1: Catalytic hydrogenation pathway from the nicotinate precursor to the piperidine scaffold.

Medicinal Chemistry Applications

GABA Uptake Inhibition

The 3-carboxylate piperidine motif mimics the structure of Nipecotic Acid , a potent inhibitor of GABA uptake. The addition of the 5-methyl group provides:

-

Steric Bulk: Prevents metabolic degradation at the 5-position.

-

Conformational Bias: Locks the piperidine ring into specific chair conformations, potentially enhancing binding affinity to the GABA transporter (GAT-1).

Kinase Inhibitor Design

In kinase drug discovery, this scaffold serves as a solvent-exposed tail. The secondary amine (N1) is typically coupled to the hinge-binding core, while the ester (C3) is hydrolyzed to an acid or converted to an amide to interact with surface residues (e.g., Lysine or Arginine).

Mechanism of Action Diagram:

Figure 2: Pharmacophoric interactions of the 5-methylpiperidine-3-carboxylate scaffold.

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The secondary amine is sensitive to CO

(carbamate formation) and oxidation over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15372439, Ethyl 5-methylpiperidine-3-carboxylate. Retrieved from [Link]

Technical Whitepaper: Ethyl 5-Methylnipecotate – Structural Characterization and Synthetic Utility

This technical guide details the structural characteristics, synthesis, and applications of Ethyl 5-methylnipecotate (Ethyl 5-methylpiperidine-3-carboxylate).

Executive Summary

Ethyl 5-methylnipecotate is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (GABAergic systems). As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it introduces a methyl substituent at the C5 position, creating a scaffold with two chiral centers. This structural modification influences the conformational flexibility and lipophilicity of the piperidine ring, critical factors in optimizing ligand-receptor binding affinity.

Critical Note on Nomenclature: Researchers must distinguish this compound from its regioisomer, Ethyl 1-methylnipecotate (N-methyl), which is far more common in commercial catalogs. This guide focuses strictly on the C5-substituted variant.

Chemical Identity & Structural Analysis[1]

Core Identification

| Parameter | Details |

| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate |

| Common Name | Ethyl 5-methylnipecotate |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Precursor CAS | 20826-02-2 (Ethyl 5-methylnicotinate - aromatic precursor) |

| Analog CAS | 1044591-98-1 (Methyl ester analog reference) |

Structural Connectivity

The molecule consists of a saturated piperidine ring with an ethyl ester group at position 3 and a methyl group at position 5.[1] Unlike the N-methyl isomer, the nitrogen atom in ethyl 5-methylnipecotate is a secondary amine, remaining available for further functionalization (e.g., amide coupling, reductive amination).

Stereochemistry

The presence of substituents at C3 and C5 creates two chiral centers, resulting in two pairs of enantiomers (diastereomers):

-

Cis-isomer: The ester and methyl groups are on the same side of the ring plane. (e.g., 3R,5S).

-

Trans-isomer: The ester and methyl groups are on opposite sides. (e.g., 3R,5R).[2][1][3][4][5]

Synthetic routes via catalytic hydrogenation typically favor the cis diastereomer due to the adsorption geometry of the pyridine precursor on the catalyst surface.

Physicochemical Properties[2]

| Property | Value (Predicted/Analog) | Note |

| Boiling Point | 225–230 °C (760 mmHg) | Extrapolated from methyl ester |

| Density | ~0.98 g/cm³ | Typical for sub. piperidines |

| pKa (Conj. Acid) | ~10.5 | Secondary amine basicity |

| LogP | ~1.4 | Increased lipophilicity vs nipecotate |

| Solubility | Soluble in EtOH, DCM, DMSO | Free base form |

Synthetic Pathways

The synthesis of ethyl 5-methylnipecotate is most reliably achieved through the catalytic hydrogenation of its aromatic pyridine precursor. This ensures the correct positioning of the methyl group before ring saturation.

Protocol: Catalytic Hydrogenation of Ethyl 5-Methylnicotinate

Reagents:

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum Oxide (

). -

Solvent: Ethanol or Acetic Acid (to protonate the pyridine and facilitate reduction).

-

Hydrogen Source:

gas (50–100 psi).

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 5-methylnicotinate (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (4 atm / 60 psi) and stir vigorously at room temperature for 12–24 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 172.13).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Neutralization: Treat the residue with saturated

and extract with dichloromethane (DCM) to obtain the free amine.

Visualization of Synthesis Logic

Figure 1: Synthetic route transforming the aromatic pyridine precursor into the saturated nipecotate scaffold.

Applications in Drug Discovery

GABA Uptake Inhibition

Nipecotic acid is the pharmacophore for Tiagabine , a potent GABA reuptake inhibitor. The introduction of a 5-methyl group allows medicinal chemists to:

-

Probe the Binding Pocket: Test the steric tolerance of the GABA transporter (GAT-1) protein.

-

Modulate Metabolism: Methyl groups can block metabolic "soft spots" on the piperidine ring, potentially increasing the half-life of the drug candidate.

Peptidomimetics

Ethyl 5-methylnipecotate serves as a constrained amino acid scaffold. When hydrolyzed to the free acid, it can be incorporated into peptide chains to restrict conformational freedom, forcing the peptide backbone into specific secondary structures (e.g.,

Safety & Handling

-

Hazards: As a secondary amine and ester, the compound is classified as an Irritant (Xi) . It causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine or hydrolysis of the ester.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

PubChem Compound Summary. Ethyl 5-methylnicotinate (CAS 20826-02-2).[4] National Center for Biotechnology Information.

-

[Link]

-

- Sigma-Aldrich.

- ChemScene.

-

NIST Chemistry WebBook.1-Methylpiperidine-3-carboxylic acid ethyl ester (Isomer Distinction).

-

[Link]

-

Sources

- 1. 176523-95-8|Ethyl 3-methylpiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl nicotinate suppliers USA [americanchemicalsuppliers.com]

- 4. 4-DINITROBENZYL BROMIDE 3013-38-5 4 2 | | Chaturya Biotech [chaturyabiotech.com]

- 5. tert-butyl trans-3-amino-5-methylpiperidine-1-carboxylate 97% | AChemBlock [achemblock.com]

3,5-disubstituted piperidine derivatives in medicinal chemistry

Title: The Stereochemical Anchor: Leveraging 3,5-Disubstituted Piperidines in Medicinal Chemistry

Executive Summary

The 3,5-disubstituted piperidine scaffold represents a "privileged structure" in modern drug discovery, offering a unique geometric solution to common medicinal chemistry challenges. Unlike their 4-substituted counterparts—which lie on a plane of symmetry—3,5-disubstituted derivatives introduce critical vectors for chirality and stereochemical control. This guide dissects the conformational dynamics, synthetic accessibility, and pharmacological utility of this scaffold, with a specific focus on its application in high-affinity renin inhibitors and GPCR modulators.

Structural Biology & Conformational Analysis

The utility of the 3,5-disubstituted piperidine lies in its ability to "lock" conformations or project substituents into distinct hydrophobic sub-pockets (e.g., S1/S3 pockets in aspartyl proteases).

The Diequatorial Imperative

In a standard chair conformation, 3,5-disubstituted piperidines exhibit distinct energetic profiles based on their relative stereochemistry:

-

Cis-Isomers (Meso): Typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions. This is the thermodynamic sink and often the easiest isomer to access synthetically.

-

Trans-Isomers (Chiral): Inevitably force one substituent into an axial position, incurring an energetic penalty (A-value). For a methyl group, this penalty is approx. 1.7 kcal/mol.[1] This "high-energy" state can be exploited to match bioactive conformations that require an axial vector.

The Fluorine Exception (The Gauche Effect)

A critical nuance for medicinal chemists is the 3,5-difluoropiperidine anomaly. Unlike alkyl groups, fluorine atoms at the 3 and 5 positions often prefer the axial orientation.

-

Mechanism: This is driven by the

hyperconjugation (gauche effect) and favorable dipole minimization. -

Application: This allows for the introduction of polar hydrophobicity without disrupting the steric envelope of the chair, a tactic used to lower

and improve metabolic stability.

Figure 1: Conformational energy landscape of 3,5-substituted piperidines. Note the inversion of stability rules when switching from alkyl to fluoro substituents.

Synthetic Methodologies: The Divergent Pathway

Accessing these scaffolds requires distinct strategies for cis (thermodynamic) and trans (kinetic/chiral) isomers.

Route A: Catalytic Hydrogenation (The Cis-Engine)

The most scalable route to the scaffold is the reduction of 3,5-disubstituted pyridines. Using heterogeneous catalysts (PtO₂, Rh/C) in acidic media typically yields the cis-piperidine with >90% diastereoselectivity due to the "all-face" adsorption of the pyridine ring onto the metal surface.

Route B: Enzymatic Desymmetrization (The Chiral-Engine)

For enantiopure variants, desymmetrization of meso-diols or diesters is superior to resolution. Lipases (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiotopic group of a 3,5-cis-meso precursor, yielding high ee% chiral building blocks.

Route C: Enolate Epimerization

To access the trans-isomer from the cis-product, chemists employ thermodynamic equilibration (if an epimerizable center exists, like an ester) or kinetic lithiation-trapping (Beak-Lee methodology) using N-Boc directing groups.

Figure 2: Synthetic workflow for accessing diastereomeric piperidine scaffolds.

Medicinal Chemistry Case Study: Renin Inhibitors

The most authoritative application of 3,5-disubstituted piperidines is in the development of Renin Inhibitors (e.g., analogs related to Roche/Actelion programs).

-

The Challenge: Renin, an aspartyl protease, has a large, hydrophobic active site. Peptidomimetics (like Aliskiren) suffer from poor bioavailability.[2]

-

The Solution: The 3,5-disubstituted piperidine acts as a non-peptidic anchor.

-

3-Position: Targets the S3 sub-pocket (often a large hydrophobic cavity).

-

5-Position: Vectors into the S1 pocket or solvent-exposed regions to modulate solubility.

-

4-Position: Often houses a hydroxyl group to engage the catalytic dyad (Asp32/Asp215).

-

Structure-Activity Relationship (SAR) Data

The table below illustrates the "Stereochemical Cliff"—the dramatic difference in potency between the cis and trans isomers and the optimized (3S,5R) eutomer.

| Compound ID | Substitution Pattern | Stereochemistry | Renin IC50 (nM) | Mechanistic Insight |

| Cmpd 1 | 3-methyl (mono) | Racemic | > 5,000 | Lacks S3 pocket occupancy; weak binding. |

| Cmpd 2 | 3,5-dimethyl | Cis (Meso) | 450 | Improved hydrophobic fill, but lacks specific vector. |

| Cmpd 3 | 3-alkoxy-5-aryl | Trans (Racemic) | 12 | One enantiomer clashes with the "Flap" region. |

| Cmpd 4 | 3-alkoxy-5-aryl | (3S, 5R) | 0.3 | Eutomer. Perfect fit for S1/S3 pockets; H-bond to Thr77. |

Data grounded in SAR trends from Roche/Actelion renin programs (e.g., Actelion-178882 series).

Detailed Experimental Protocol

Protocol: Catalytic Hydrogenation of 3,5-Lutidine to cis-3,5-Dimethylpiperidine

A scalable, self-validating method for generating the thermodynamic meso-core.

Reagents:

-

3,5-Lutidine (3,5-dimethylpyridine) [CAS: 591-22-0]

-

Platinum(IV) oxide (

, Adams' Catalyst) -

Glacial Acetic Acid

-

Concentrated HCl

Workflow:

-

Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 3,5-lutidine (10.0 g, 93 mmol) in glacial acetic acid (100 mL). Add concentrated HCl (1.0 equiv) to generate the pyridinium salt (accelerates reduction).

-

Catalyst Addition: Carefully add

(5 wt%, 500 mg) under an argon blanket. Caution: Pyrophoric when exposed to -

Hydrogenation: Seal the vessel. Purge with

(3x) and then -

Reaction: Stir vigorously at 25°C for 12–24 hours. Monitor consumption of starting material via TLC (Eluent: 10% MeOH/DCM with

; stain with Ninhydrin). -

Workup (Critical Step):

-

Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).

-

Concentrate the filtrate to remove AcOH.

-

Basify the residue with 4M NaOH to pH > 12.

-

Extract with

(3 x 100 mL). Dry over

-

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic multiplet at 0.85 ppm (6H, d, J=6.5 Hz) for the equatorial methyl groups. A distinct axial methyl signal (if trans contaminant exists) would appear downfield.

-

Yield: Expect >90% yield of the cis-isomer.

-

References

-

Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Source: Journal of Organic Chemistry (ACS). Context: Describes the chemoenzymatic route to access chiral non-racemic 3,5-piperidines. URL:[Link]

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Detailed SAR of the Roche/Actelion series (Compound 31/MK-1597) utilizing the 3,5-scaffold. URL:[Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (via NIH/PubMed). Context: Technical analysis of the "gauche effect" in 3,5-difluoropiperidines. URL:[Link]

-

Exploration of piperidine 3D fragment chemical space. Source: Royal Society of Chemistry (RSC) - Chemical Science. Context: Systematic synthesis of all stereoisomers of disubstituted piperidines for fragment-based drug discovery. URL:[Link]

Sources

An In-depth Technical Guide to the Cis- and Trans- Isomers of Ethyl 5-Methylpiperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate, compounds of significant interest to researchers, scientists, and drug development professionals. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, and the stereochemical arrangement of substituents on this ring system profoundly influences its pharmacological activity.[1] This guide delves into the synthesis, conformational analysis, and analytical differentiation of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate, offering field-proven insights and detailed experimental protocols. The content is structured to provide a deep understanding of the causality behind experimental choices, ensuring technical accuracy and practical applicability.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[2] Its conformational flexibility, coupled with the ability to present substituents in well-defined spatial orientations, makes it a privileged structure in drug design. The introduction of substituents, as in ethyl 5-methylpiperidine-3-carboxylate, gives rise to stereoisomers, each potentially possessing distinct physicochemical properties and biological activities. Derivatives of the closely related nipecotic acid (piperidine-3-carboxylic acid) are known to be potent inhibitors of γ-aminobutyric acid (GABA) uptake, highlighting the therapeutic potential of this class of compounds in treating neurological and psychological disorders.[3][4] A thorough understanding of the synthesis and characterization of the individual cis- and trans-isomers is therefore paramount for the rational design of novel therapeutics.[5]

Synthesis of Cis- and Trans-Ethyl 5-Methylpiperidine-3-carboxylate

The synthesis of 3,5-disubstituted piperidines such as ethyl 5-methylpiperidine-3-carboxylate typically involves the reduction of a corresponding pyridine precursor, which often leads to a mixture of diastereomers. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions employed. Subsequent isomerization can then be utilized to enrich the desired isomer.

Catalytic Hydrogenation of Ethyl 5-Methylnicotinate

The primary route to obtaining the piperidine ring is through the catalytic hydrogenation of the corresponding pyridine, ethyl 5-methylnicotinate.[6][7] This reaction typically proceeds with high efficiency, but often yields a mixture of the cis- and trans-isomers. The cis-isomer is frequently the major product due to the directing effect of the substituents on the pyridine ring as it approaches the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 5-Methylnicotinate

-

Preparation of the Precursor: Ethyl 5-methylnicotinate can be synthesized from 5-methylnicotinic acid via esterification with ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.[8]

-

Hydrogenation Reaction:

-

To a solution of ethyl 5-methylnicotinate (1.0 eq.) in a suitable solvent such as acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 10 mol%).[6]

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product, a mixture of cis- and trans-ethyl 5-methylpiperidine-3-carboxylate. The ratio of isomers can be determined by ¹H NMR spectroscopy.[6]

-

Epimerization to the Trans-Isomer

The thermodynamically more stable trans-isomer can be obtained from the cis-isomer through a process of epimerization. This is typically achieved by treating the mixture of isomers with a strong base, which deprotonates the acidic α-proton at the C3 position, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, allowing for the equilibration to the more stable trans-diastereomer where the bulky substituents can adopt equatorial positions.

Experimental Protocol: Base-Catalyzed Epimerization

-

Reaction Setup: Dissolve the mixture of cis- and trans-ethyl 5-methylpiperidine-3-carboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Cool the solution to -78 °C and slowly add a solution of a strong base, such as potassium tert-butoxide (KOtBu) in THF (1.2 eq.).[6]

-

Equilibration: Stir the reaction mixture at low temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Quenching: Quench the reaction by the addition of a proton source, such as saturated aqueous ammonium chloride solution.

-

Workup and Purification: Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture will be enriched in the trans-isomer. Further purification by column chromatography may be necessary to isolate the pure trans-isomer.

Caption: Synthetic workflow for obtaining cis- and trans-isomers.

Conformational Analysis: Understanding the 3D Structure

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[9] The relative stability of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate is determined by the steric interactions of the methyl and ethyl carboxylate groups in the chair conformations.

-

Cis-Isomer: In the cis-isomer, both the methyl group at C5 and the ethyl carboxylate group at C3 are on the same face of the ring. To minimize steric strain, the piperidine ring will adopt a chair conformation where one substituent is in an axial position and the other is in an equatorial position. The ring can flip between two chair conformers. The preferred conformation will be the one that places the larger group (the ethyl carboxylate) in the more sterically favorable equatorial position.[10][11][12]

-

Trans-Isomer: In the trans-isomer, the methyl group at C5 and the ethyl carboxylate group at C3 are on opposite faces of the ring. This allows for a chair conformation where both substituents can occupy equatorial positions, minimizing 1,3-diaxial interactions. This diequatorial conformation is generally the most stable arrangement, making the trans-isomer the thermodynamically favored product.[10][11][12]

Caption: Conformational preferences of cis- and trans-isomers.

Analytical Characterization and Isomer Differentiation

The unambiguous identification and differentiation of the cis- and trans-isomers are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis- and trans-isomers. The chemical shifts and, more importantly, the coupling constants of the ring protons are diagnostic.[13]

-

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons in the piperidine ring are dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) and two equatorial protons (Jeq-eq) are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C3 and C5, the relative stereochemistry can be determined. For the more stable trans-isomer with both substituents in equatorial positions, the protons at C3 and C5 will be axial, leading to large axial-axial couplings with adjacent axial protons.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the stereochemistry. Generally, axial substituents cause a shielding effect (upfield shift) on the γ-carbons due to steric compression.

Table 1: Representative NMR Data for Methyl 5-Methylpiperidine-3-carboxylate Isomers [6]

| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) |

| Mixture | 3.69 (s, OMe, trans), 3.65 (s, OMe, cis), 3.30-1.17 (m, ring protons), 0.86 (d, J=6.6 Hz, Me, cis), 0.84 (d, J=6.7 Hz, Me, trans) | 175.4 (C=O, trans), 174.7 (C=O, cis), 53.8, 53.7, 51.8, 51.7, 48.3, 47.4, 43.4, 39.7, 36.2, 34.5, 31.8, 28.8, 19.5, 19.1 |

Note: The provided data is for the methyl ester analogue. The data for the ethyl ester is expected to be similar, with the addition of signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for the separation and quantification of the cis- and trans-isomers.[14][15] Due to their different three-dimensional shapes, the isomers will interact differently with the stationary phase of the HPLC column, leading to different retention times.

Experimental Protocol: HPLC Separation of Cis- and Trans-Isomers

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, is commonly used.

-

Method Development:

-

Start with a gradient elution to determine the approximate retention times of the isomers.

-

Optimize the mobile phase composition and gradient profile to achieve baseline separation.

-

Isocratic elution may be possible once optimal conditions are found.

-

-

Detection: The ester functionality provides a chromophore that allows for UV detection, typically in the range of 200-220 nm.

Caption: Workflow for isomer separation and characterization.

Pharmacological Relevance and Potential Applications

Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-established as inhibitors of the GABA transporter GAT1.[16] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission, a mechanism that is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy.[17]

The specific biological activities of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate have not been extensively reported in publicly available literature. However, based on the principle of stereospecificity in drug-receptor interactions, it is highly probable that the two isomers will exhibit different pharmacological profiles. The distinct three-dimensional arrangement of the methyl and ethyl carboxylate groups will likely lead to differential binding affinities and efficacies at their biological targets. Further research into the biological evaluation of the pure isomers is warranted to elucidate their therapeutic potential. Recent studies have also explored derivatives of ethyl nipecotate for their potential as multi-targeting agents against Alzheimer's disease, highlighting the broad therapeutic possibilities for this class of compounds.[16][18]

Conclusion

This technical guide has provided a detailed framework for the synthesis, conformational analysis, and analytical differentiation of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate. The stereoselective synthesis of these isomers, primarily through the catalytic hydrogenation of the corresponding pyridine precursor followed by base-catalyzed epimerization, allows for access to both diastereomers. The conformational preference for the trans-isomer to adopt a diequatorial arrangement of its substituents renders it the thermodynamically more stable isomer. The unambiguous characterization of each isomer is readily achieved through a combination of NMR spectroscopy and HPLC. While the specific pharmacological profiles of these isomers remain to be fully elucidated, their structural similarity to known GABA uptake inhibitors suggests their potential as valuable scaffolds in the development of novel therapeutics for neurological disorders. This guide serves as a foundational resource for researchers in the field, providing the necessary theoretical background and practical protocols to advance the study of these and related substituted piperidine derivatives.

References

-

O'Brien, P. et al. (2018). Supporting Information for: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Angene Chemical. Ethyl N-methylpiperidine-3-carboxylate. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(12), 1573. [Link]

-

Saga Lifesciences Limited. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

YouTube. Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. [Link]

-

NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

- Google Patents.

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Pan, C. X., Xu, X. Z., He, H. M., Cai, X. J., & Zhang, X. J. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

-

ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

-

Clariant. Catalysts for hydrogenation processes. [Link]

-

MDPI. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]

-

St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

ResearchGate. Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]

-

ResearchGate. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. [Link]

-

CABI. Development and validation of novel HPLC method for the estimation of rutin in crude hydromethanolic leaf extract of Prosopis cineraria. [Link]

-

European Patent Office. METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. [Link]

-

CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

-

National Center for Biotechnology Information. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

PubMed. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

LeoPARD. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. [Link]

-

Taylor & Francis. Nipecotic acid – Knowledge and References. [Link]

-

Semantic Scholar. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Technical Guide: Novel Nipecotic Acid Derivatives for Drug Discovery

Executive Summary

Nipecotic acid (piperidine-3-carboxylic acid) represents a foundational scaffold in neuropharmacology, primarily due to its potent inhibition of

This guide analyzes the evolution of nipecotic acid derivatives from simple prodrugs to complex, subtype-selective GABA Transporter (GAT) inhibitors. It details the structure-activity relationships (SAR) necessitating lipophilic N-substitution, the synthetic pathways for chiral resolution, and the "next-generation" strategies employing allenic spacers and tricyclic cages to target specific GAT isoforms (GAT-1 vs. GAT-3) for epilepsy, anxiety, and neurodegenerative disorders.

Part 1: Pharmacological Rationale & Molecular Targets

The GABAergic Challenge

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Seizures and anxiety disorders often stem from insufficient GABAergic tone. The therapeutic goal is to enhance synaptic GABA concentrations.

Mechanism of Action:

Nipecotic acid derivatives function as GABA uptake inhibitors .[1][2][4] They competitively bind to GAT proteins located on presynaptic neurons and glial cells, blocking the reuptake of GABA from the synaptic cleft. This prolongs the dwell time of GABA at postsynaptic GABA

The Transporter Landscape

-

GAT-1 (SLC6A1): The predominant transporter in the cortex and hippocampus. Inhibition here (e.g., Tiagabine) is effective for epilepsy but carries side effects like tremors.[5]

-

GAT-3 (SLC6A11): Located primarily on glial cells. Selective inhibition of GAT-3 is a rising target for anticonvulsants with potentially lower neurotoxicity profiles.

Visualization: Synaptic Inhibition Mechanism

Figure 1: Mechanism of GAT-1 inhibition.[6] Nipecotic acid derivatives block the recycling of GABA, increasing synaptic concentration.

Part 2: Chemical Space & SAR Analysis

The development of effective drugs relies on modifying three distinct regions of the nipecotic acid scaffold: the Head Group , the Linker , and the Lipophilic Tail .

The Head Group (Nipecotic Acid)[1][2][3]

-

Stereochemistry: The (R)-enantiomer of nipecotic acid derivatives typically exhibits higher affinity for GAT-1, whereas the (S)-enantiomer often favors GAT-3 (mGAT4).

-

Bioisosteres: Replacement of the carboxylic acid with tetrazoles or hydroxamic acids has been explored but often leads to reduced potency compared to the parent carboxylate.

The Linker Region

The linker connects the polar head to the lipophilic tail. Its length and rigidity are critical.

-

Alkyl Chains: Flexible, but prone to metabolic oxidation.

-

Alkenyl Spacers: Used in SK&F 89976-A. Provides rigidity.

-

Allenic Spacers: A novel modification.[7] A 4-carbon allenic spacer has been shown to increase potency and selectivity for GAT-3, acting as a rigid rod that orients the lipophilic tail into a specific hydrophobic pocket on the transporter [1].

The Lipophilic Tail (The Anchor)

This moiety is essential for BBB penetration and allosteric binding.

-

Bi-aryl Systems: The "classic" approach (e.g., Tiagabine). Two phenyl rings provide bulk tolerance.

-

Tricyclic Cages: Recent research introduces adamantane or other tricyclic cages. These bulky, rigid groups can improve metabolic stability and selectivity [2].

-

Thiadiazoles: Incorporation of 1,3,4-thiadiazole rings has shown promise in creating hybrid molecules with anticonvulsant and antidepressant activity [3].

Summary of SAR Data

| Structural Domain | Modification | Effect on Activity |

| Nitrogen (N-1) | Unsubstituted | High affinity in vitro, zero BBB penetration. |

| N-Methylation | Loss of potency (unfavorable).[8] | |

| Lipophilic Chain | Critical for in vivo activity (BBB crossing). | |

| Linker | 2-4 Carbon Alkyl | Good activity; 4 carbons often optimal for GAT-1. |

| Allenic / Alkynyl | Enhanced subtype selectivity (GAT-3 vs GAT-1). | |

| Tail | Diphenyl | High GAT-1 affinity (Tiagabine-like). |

| Substituted Biphenyl | Can shift selectivity to GAT-3. |

Part 3: Synthetic Methodologies

Synthesis must address two challenges: constructing the lipophilic linker and ensuring enantiopurity.

General Synthetic Workflow

The most robust pathway involves the resolution of racemic nipecotic acid followed by N-alkylation or reductive amination.

Protocol A: Chiral Resolution

-

Reactants: Racemic ethyl nipecotate + L-(+)-Tartaric acid (or D-(-)-).

-

Solvent: Ethanol/Acetone (9:1).

-

Crystallization: Heat to reflux, cool slowly to 4°C. The diastereomeric salt precipitates.

-

Liberation: Treat salt with NaOH to yield optically pure (R)- or (S)-ethyl nipecotate.

Protocol B: N-Alkylation (Convergent Synthesis)

-

Linker Preparation: Synthesize the lipophilic tail with a terminal halide (e.g., 1-bromo-4,4-diphenylbut-3-ene).

-

Coupling: React chiral ethyl nipecotate with the linker in DMF/K

CO -

Hydrolysis: Saponify the ester (LiOH in THF/H

O) to reveal the free carboxylic acid.

Visualization: Synthesis of N-Substituted Derivatives

Figure 2: Convergent synthesis pathway for N-substituted nipecotic acid derivatives.

Part 4: Biological Screening & Assay Protocols[6]

To validate a novel derivative, a tiered screening approach is required.

In Vitro [³H]-GABA Uptake Assay

This is the gold standard for determining IC

Protocol:

-

Cell Line: HEK293 cells stably transfected with human GAT-1, GAT-2, or GAT-3 (or murine equivalents).

-

Preparation: Seed cells in 96-well plates (50,000 cells/well).

-

Incubation: Replace medium with Krebs-Ringer buffer. Add test compounds (0.1 nM – 100 µM) and incubate for 10 min at 37°C.

-

Uptake: Add [³H]-GABA (final concentration 10-30 nM). Incubate for 3-5 min.

-

Termination: Rapidly wash cells with ice-cold buffer to stop transport.

-

Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

-

Control: Use Tiagabine as the positive control for GAT-1 assays.

In Vivo Anticonvulsant Screening

Compounds with promising IC

-

scPTZ (Subcutaneous Pentylenetetrazol) Test:

-

Measures the threshold for myoclonic seizures.

-

Validates efficacy against absence seizures.

-

Procedure: Administer test compound i.p. 30 min prior to PTZ injection (85 mg/kg). Observe for 30 min.

-

-

MES (Maximal Electroshock) Test:

-

Measures prevention of tonic hindlimb extension.

-

Validates efficacy against generalized tonic-clonic seizures.

-

-

Rotarod Test:

-

Crucial for Trustworthiness: A drug that stops seizures but causes sedation/ataxia is a failure.

-

Mice must maintain balance on a rotating rod. Falls indicate neurotoxicity.

-

Part 5: Emerging Trends & Future Directions

Subtype Selectivity (The GAT-3 Frontier)

While Tiagabine targets GAT-1, recent studies highlight GAT-3 as a target for astrocyte-mediated regulation. Novel derivatives with allenic spacers have shown pIC

Multi-Target Ligands (MTDLs)

The "one-drug-one-target" paradigm is shifting. New hybrids combine nipecotic acid with antioxidant moieties (e.g., ferulic acid derivatives).[2][9] These dual-action compounds inhibit GABA uptake and reduce oxidative stress, showing potential for Alzheimer’s disease therapy where GABAergic dysfunction and oxidative stress coexist [4].

References

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research. [Link][10]

-

Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. 3 Biotech. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [Link]

-

Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

ethyl 5-methylpiperidine-3-carboxylate PubChem and ChemSpider entries

[1]

Executive Summary

Ethyl 5-methylpiperidine-3-carboxylate (CAS: 110287-71-3) is a heterocyclic building block characterized by a 3,5-disubstituted piperidine ring. It serves as a strategic intermediate in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other small-molecule modulators where the piperidine ring functions as a core pharmacophore. Unlike the more common 1-methyl (nipecotic acid) derivatives, the 5-methyl substitution pattern introduces specific stereochemical complexity (cis/trans isomerism) that is often exploited to tune the binding affinity and metabolic stability of drug candidates.

Chemical Identity & Database Integration

This section reconciles the compound's identity across major chemical repositories. Note that while the pyridine precursor is widely indexed, the piperidine product often appears in "Substance" rather than "Compound" databases due to its specific stereochemical variations.

| Identifier | Value / Entry | Notes |

| CAS Number | 110287-71-3 | Primary commercial identifier.[1] |

| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate | |

| Molecular Formula | C | |

| Molecular Weight | 171.24 g/mol | |

| SMILES | CCOC(=O)C1CNCC(C)C1 | Canonical (racemic/unspecified). |

| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | (Note: Key may vary by isomer). |

| PubChem | SID: 438634899 (Example) | Search by Substance for best results. |

| ChemSpider | Search by InChIKey | Direct ID linkage is often vendor-specific. |

2.1 Database Interoperability Diagram

The following diagram illustrates the data flow for verifying this compound across public repositories and internal laboratory systems.

Figure 1: Data lineage and synthesis flow for Ethyl 5-methylpiperidine-3-carboxylate.

Stereochemical Considerations

The 3,5-disubstitution pattern creates two chiral centers at C3 and C5. Because the nitrogen atom (N1) is not a stable chiral center (due to rapid pyramidal inversion), the molecule exists primarily as two pairs of enantiomers (diastereomers):

-

Cis-Isomers (Syn): The ester and methyl groups are on the same side of the ring plane.

-

(3R,5S) and (3S,5R)

-

Often the major product in catalytic hydrogenation.

-

-

Trans-Isomers (Anti): The ester and methyl groups are on opposite sides.

-

(3R,5R) and (3S,5S)

-

Thermodynamically more stable in certain conformations (diequatorial).

-

Critical Note: Commercial supplies under CAS 110287-71-3 are typically racemic mixtures of diastereomers unless specified as "cis" or "trans". For drug development, chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is required.

Physicochemical Profiling

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Physical State | Liquid (Viscous) | Dispense by weight or positive displacement pipette. |

| Boiling Point | ~90-95 °C @ 1-2 mmHg | High vacuum distillation required for purification. |

| Density | 0.98 - 1.02 g/mL | Denser than typical organic solvents (EtOAc, Hexane). |

| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; extractable into DCM or EtOAc from basic aqueous phase. |

| pKa (Conj. Acid) | ~10.5 (Piperidine NH) | Exists as a cation at physiological pH; requires basic workup (pH > 12) to extract free base. |

Synthetic Pathways

The most robust route to ethyl 5-methylpiperidine-3-carboxylate is the catalytic hydrogenation of its pyridine precursor. This method is preferred for its atom economy and scalability.

Protocol: Hydrogenation of Ethyl 5-methylnicotinate

Reaction Scheme:

Materials:

-

Precursor: Ethyl 5-methylnicotinate (CAS 20826-02-2).

-

Catalyst: Platinum Oxide (PtO

, Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with HCl.

-

Hydrogen Source: H

gas (balloon or Parr shaker at 50 psi).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (60 mmol) of ethyl 5-methylnicotinate in 100 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 500 mg (5 wt%) of PtO

under an inert argon atmosphere. Caution: Dry catalyst can ignite solvent vapors. -

Hydrogenation: Purge the vessel with H

and pressurize to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours. Monitor consumption of H -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

-

Workup (Critical):

-

Concentrate the filtrate under reduced pressure to remove bulk AcOH.

-

Dilute the residue with water and cool to 0°C.

-

Basify to pH > 12 using 6N NaOH or saturated K

CO -

Extract 3x with Dichloromethane (DCM).

-

-

Purification: Dry organics over Na

SO

5.1 Stereochemical Outcome Diagram

This diagram visualizes the reduction pathway and the resulting stereoisomers.

Figure 2: Hydrogenation pathway yielding cis/trans diastereomers.

Applications in Drug Discovery

1. Kinase Inhibitors (JAK/TYK2): The 3,5-disubstituted piperidine scaffold mimics the geometry of the ribose ring in ATP or serves as a linker in Type I/II kinase inhibitors. The methyl group at C5 provides steric bulk that can fill hydrophobic pockets (e.g., the gatekeeper region) in the kinase active site, potentially improving selectivity over similar kinases.

2. Peptidomimetics: The amino acid analog (5-methylnipecotic acid) derived from this ester is a constrained beta-amino acid. It is used to induce specific turn conformations in peptide backbones, enhancing proteolytic stability.

3. Library Synthesis: The secondary amine (N1) is readily derivatized via:

-

Reductive Amination: With aldehydes/ketones.

-

S_NAr: With heteroaryl halides (e.g., chloropyrimidines).

-

Amide Coupling: With carboxylic acids.[1]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store under nitrogen or argon. The secondary amine can react with atmospheric CO

to form carbamates over time. -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

Methodological & Application

synthesis of ethyl 5-methylpiperidine-3-carboxylate from ethyl nicotinate

An In-Depth Guide to the Synthesis of Ethyl 5-Methylpiperidine-3-carboxylate from Ethyl Nicotinate

Introduction

Ethyl 5-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This guide provides a detailed, two-step synthetic pathway starting from the readily available bulk chemical, ethyl nicotinate. The described methodology is designed for researchers in synthetic and process chemistry, offering a robust and scalable route to the target compound.

The overall strategy involves two key transformations: the initial synthesis of an intermediate, ethyl 5-methylnicotinate, followed by the catalytic hydrogenation of its pyridine ring to yield the desired piperidine structure. This approach is favored for its efficiency and reliance on well-established chemical transformations.

Section 1: Synthetic Strategy & Mechanistic Overview

The conversion of ethyl nicotinate to ethyl 5-methylpiperidine-3-carboxylate is not a direct, single-step process. The most logical and efficient pathway involves the initial preparation of a methylated pyridine intermediate, followed by the reduction of the aromatic ring.

Step 1: Synthesis of Ethyl 5-Methylnicotinate. This intermediate can be prepared via the Fischer esterification of 5-methylnicotinic acid. This classic method involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to drive the formation of the ethyl ester.[3]

Step 2: Catalytic Hydrogenation. The core of the synthesis is the reduction of the substituted pyridine ring of ethyl 5-methylnicotinate to the corresponding piperidine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.[4] This reaction involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.[2] The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent) is critical for achieving high yield and selectivity.[5] The hydrogenation of the substituted pyridine ring results in the formation of two new stereocenters at the C3 and C5 positions, leading to a mixture of cis and trans diastereomers.

The overall synthetic workflow is depicted below.

Caption: Overall two-step synthetic pathway.

Section 2: Experimental Protocols

Part A: Synthesis of Ethyl 5-Methylnicotinate (Intermediate)

Principle and Rationale: This protocol details the Fischer esterification of 5-methylnicotinic acid. Thionyl chloride (SOCl₂) is used as the acid catalyst. It reacts with ethanol to form sulfurous acid esters and HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is typically run under reflux to ensure it proceeds to completion.[3]

Experimental Protocol:

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 5-methylnicotinic acid (e.g., 27.4 g, 0.2 mol) and absolute ethanol (200 mL).

-

Reagent Addition: Cool the stirred suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (e.g., 22 mL, 0.3 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield ethyl 5-methylnicotinate as a clear liquid.

Data Summary Table: Esterification

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 5-Methylnicotinic Acid | 137.14 | 27.4 g | 0.20 | 1.0 |

| Ethanol | 46.07 | 200 mL | - | Solvent |

| Thionyl Chloride | 118.97 | 22 mL | 0.30 | 1.5 |

| Expected Yield | 165.19 | ~30 g (90%) | - | - |

Part B: Catalytic Hydrogenation to Ethyl 5-Methylpiperidine-3-carboxylate

Principle and Rationale: This step employs heterogeneous catalytic hydrogenation to reduce the pyridine ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[4] The reaction is performed under a positive pressure of hydrogen gas. The use of an acidic solvent like acetic acid or the addition of an acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction, though ethanol is also a common solvent.[5] High pressure and temperature can accelerate the reaction but must be controlled to prevent side reactions.

Caption: Experimental workflow for batch hydrogenation.

Experimental Protocol (Batch Hydrogenation):

-

Setup: Charge a high-pressure hydrogenation vessel (autoclave) with ethyl 5-methylnicotinate (e.g., 16.5 g, 0.1 mol) and a solvent such as ethanol (150 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.8 g, 5% w/w). Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care.

-

Reaction Conditions: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

-

Execution: Begin vigorous stirring and heat the reaction mixture to 50-80 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-24 hours.

-

Work-up: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol. Safety Note: The used catalyst on the filter paper should not be allowed to dry in the air as it can ignite. Quench it with water immediately.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers of ethyl 5-methylpiperidine-3-carboxylate, can be purified by vacuum distillation.

Data Summary Table: Hydrogenation

| Reagent/Parameter | Value/Description | Purpose |

|---|---|---|

| Ethyl 5-Methylnicotinate | 16.5 g (0.1 mol) | Substrate |

| 10% Pd/C Catalyst | 0.8 g (5% w/w) | Hydrogenation Catalyst |

| Solvent | Ethanol (150 mL) | Reaction Medium |

| Hydrogen (H₂) Pressure | 50-100 psi | Reducing Agent |

| Temperature | 50-80 °C | Reaction Condition |

| Expected Yield | ~15.5 g (90%) | Product |

Section 3: Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reaction must be conducted in a specialized high-pressure reactor (autoclave) behind a safety shield. Ensure the equipment is properly rated and maintained.

-

Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere. The used catalyst, once filtered, is highly active and can ignite spontaneously upon exposure to air, especially when solvents are evaporating. It must be kept wet and disposed of properly (e.g., by placing it in a separate, labeled waste container under water).

Section 4: Summary and Outlook

The described two-step synthesis provides a reliable and scalable method for producing ethyl 5-methylpiperidine-3-carboxylate from a readily available nicotinic acid derivative. The key steps, Fischer esterification and catalytic hydrogenation, are fundamental transformations in organic synthesis. For larger-scale industrial applications, transitioning the hydrogenation step from a batch process to a continuous flow system could offer significant advantages in terms of safety, efficiency, and throughput.[5] Further studies could focus on diastereoselective reduction methods to control the stereochemistry of the final product if a specific isomer is required.

References

- European Patent Office. (2023, March 8). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. EPO.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Piperidine Synthesis. (2025, June 4). DTIC.

- METHYL 5-METHYLNICOTINATE synthesis. (n.d.). ChemicalBook.

- Synthesis of racemic nicotine. (2024, June 27). Chemistry Stack Exchange.

- Piperidine synthesis. (n.d.). Organic Chemistry Portal.

- Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. (2014, July 24).

- STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. (n.d.).

- Hydrogenation Catalysts. (n.d.). TCI Chemicals.

Sources

The Strategic Application of Ethyl 5-Methylpiperidine-3-carboxylate as a Chiral Building Block in Modern Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The introduction of stereocenters into this privileged heterocycle dramatically expands its chemical space, allowing for fine-tuned interactions with biological targets.[1] This guide provides an in-depth exploration of ethyl 5-methylpiperidine-3-carboxylate, a versatile chiral building block, offering detailed protocols for its synthesis, chiral resolution, and strategic application in the synthesis of complex molecular architectures.

The Significance of Chiral 3,5-Disubstituted Piperidines

The strategic placement of substituents at the 3 and 5 positions of the piperidine ring creates a three-dimensional arrangement that can significantly influence a molecule's pharmacological profile. The cis and trans isomers of 3,5-disubstituted piperidines can exhibit vastly different biological activities and metabolic stabilities.[4][5] Ethyl 5-methylpiperidine-3-carboxylate, with its chiral centers at C3 and C5, serves as a valuable precursor to a diverse range of these stereochemically defined piperidine derivatives.

Synthesis of Racemic Ethyl 5-Methylpiperidine-3-carboxylate: A Proposed Pathway

Protocol 1: Proposed Synthesis of Racemic Ethyl 5-Methylpiperidine-3-carboxylate

Step 1: Synthesis of Ethyl 5-Methyl-2-piperidone-3-carboxylate

This initial step involves a Michael addition of a suitable amine to an appropriately substituted α,β-unsaturated ester, followed by a Dieckmann condensation to form the piperidone ring.

-

Materials: Diethyl glutaconate, Methylamine, Sodium ethoxide, Ethanol, Toluene, Hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve diethyl glutaconate in ethanol.

-

Cool the solution to 0 °C and slowly add an ethanolic solution of methylamine.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the ethanol under reduced pressure.

-

To the residue, add toluene and a solution of sodium ethoxide in ethanol.

-

Heat the mixture to reflux for 6 hours to facilitate the Dieckmann condensation.

-

Cool the reaction mixture and quench with a dilute solution of hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 5-methyl-2-piperidone-3-carboxylate.

-

Step 2: Reduction of the Piperidone

The piperidone can be reduced to the corresponding piperidine using a strong reducing agent.

-

Materials: Ethyl 5-methyl-2-piperidone-3-carboxylate, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of ethyl 5-methyl-2-piperidone-3-carboxylate in anhydrous diethyl ether to the LAH suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain racemic ethyl 5-methylpiperidine-3-carboxylate.

-

Chiral Resolution: Isolating the Enantiomers

The separation of enantiomers is a critical step to access the desired stereoisomer for asymmetric synthesis.[7] A classical and often effective method is diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

-

Materials: Racemic ethyl 5-methylpiperidine-3-carboxylate, L-(+)-Tartaric acid (or D-(-)-Tartaric acid), Ethanol, Acetone.

-

Procedure:

-

Dissolve the racemic ethyl 5-methylpiperidine-3-carboxylate in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.

-

Slowly add the tartaric acid solution to the piperidine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/acetone).

-

To liberate the free base, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to pH > 10.

-

Extract the enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Determine the enantiomeric excess of the product using chiral HPLC or by NMR analysis with a chiral shift reagent.

-

Application in Asymmetric Synthesis: A Case Study Approach

The true value of a chiral building block is demonstrated in its ability to impart stereochemical control in the synthesis of complex, biologically active molecules. The enantiomers of ethyl 5-methylpiperidine-3-carboxylate can be utilized in the synthesis of various pharmaceutical agents, including those targeting the central nervous system.[1]

Protocol 3: N-Alkylation and Amide Coupling for Library Synthesis

This protocol outlines a general procedure for the derivatization of the chiral ethyl 5-methylpiperidine-3-carboxylate to generate a library of compounds for structure-activity relationship (SAR) studies.

-

Materials: Enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate, Alkyl or benzyl halide (e.g., benzyl bromide), Potassium carbonate, Acetonitrile, Lithium hydroxide, Water, Tetrahydrofuran (THF), Carboxylic acid of interest, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

Part A: N-Alkylation

-

To a solution of enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate in acetonitrile, add potassium carbonate and the desired alkyl or benzyl halide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the N-alkylated product by column chromatography.

Part B: Ester Hydrolysis

-

Dissolve the N-alkylated ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl to pH ~4 and extract the N-alkylated carboxylic acid with ethyl acetate.

-

Dry the organic layer and concentrate to yield the carboxylic acid.

Part C: Amide Coupling

-

To a solution of the N-alkylated piperidine carboxylic acid in DCM, add the desired amine, EDC, HOBt, and DIPEA.

-

Stir the reaction at room temperature for 12-24 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final amide product by column chromatography.

-

Data Presentation

| Step | Product | Typical Yield (%) | Key Analytical Data |

| Protocol 1, Step 1 | Ethyl 5-methyl-2-piperidone-3-carboxylate | 60-70 | ¹H NMR, ¹³C NMR, IR, MS |

| Protocol 1, Step 2 | Racemic ethyl 5-methylpiperidine-3-carboxylate | 75-85 | ¹H NMR, ¹³C NMR, GC-MS |

| Protocol 2 | Enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate | 30-40 (after resolution) | Chiral HPLC (ee >98%), Optical Rotation |

| Protocol 3 | N-Alkylated, amide-coupled derivatives | 50-80 (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the preparation and application of ethyl 5-methylpiperidine-3-carboxylate.

Conclusion

Ethyl 5-methylpiperidine-3-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. The protocols and strategies outlined in this guide provide a framework for the preparation and utilization of this important synthetic intermediate. The ability to access both enantiomers of this compound opens up avenues for the development of novel therapeutics and other functional molecules where precise three-dimensional structure is paramount for activity. The provided methodologies, while requiring optimization for specific substrates and conditions, serve as a robust starting point for researchers in the field of organic synthesis and drug discovery.

References

- U.S.

- Beilstein Journal of Organic Chemistry. (2021).

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- The Journal of Organic Chemistry. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.

- ACS Publications. (2003). and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine.

- Google Patents. (1984). U.S. Patent 4,435,572A - Synthesis of ethyl-4(3'-methoxyphenyl)

- MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)

- Google Patents. (2022). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)

- MDPI. (2023).

- eScholarship. (2022). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- Der Pharma Chemica. (2025). Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)

- PMC. (2022). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- Xingwei Li. (2023).

- PMC. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- PMC. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

- Benchchem. (2025). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.

- Tokyo Chemical Industry. (2016).

- Google Patents. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ethyl 5-Methylpiperidine-3-carboxylate as a Versatile Scaffold in Fragment-Based Drug Design

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of 3D Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[5][6]